3-Methoxy-4-[(propan-2-yloxy)methyl]aniline
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Overview
Description
3-Methoxy-4-[(propan-2-yloxy)methyl]aniline is an organic compound with the molecular formula C11H17NO2 It is a derivative of aniline, featuring methoxy and isopropoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[(propan-2-yloxy)methyl]aniline typically involves the reaction of 3-methoxyaniline with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the amine group of 3-methoxyaniline attacks the carbonyl carbon of isopropyl chloroformate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[(propan-2-yloxy)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Scientific Research Applications
3-Methoxy-4-[(propan-2-yloxy)methyl]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[(propan-2-yloxy)methyl]aniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-methylphenylboronic acid
- N-{[3-methoxy-4-(propan-2-yloxy)phenyl]methyl}aniline
- (2 R,S)-1- (6-methoxy-4- (methoxymethyl)-1 H -indol-5-yloxy)-3- (2- (2-methoxyphenoxy)ethylamino)propan-2-ol
Uniqueness
3-Methoxy-4-[(propan-2-yloxy)methyl]aniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of methoxy and isopropoxy groups makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
Molecular Formula |
C11H17NO2 |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-methoxy-4-(propan-2-yloxymethyl)aniline |
InChI |
InChI=1S/C11H17NO2/c1-8(2)14-7-9-4-5-10(12)6-11(9)13-3/h4-6,8H,7,12H2,1-3H3 |
InChI Key |
MHLWAFVQSYXQLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1=C(C=C(C=C1)N)OC |
Origin of Product |
United States |
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